N-BOC-3-(Propoxymethyl)azetidine N-BOC-3-(Propoxymethyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1373233-10-3
VCID: VC0166040
InChI: InChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3
SMILES: CCCOCC1CN(C1)C(=O)OC(C)(C)C
Molecular Formula: C12H23NO3
Molecular Weight: 229.32

N-BOC-3-(Propoxymethyl)azetidine

CAS No.: 1373233-10-3

Cat. No.: VC0166040

Molecular Formula: C12H23NO3

Molecular Weight: 229.32

* For research use only. Not for human or veterinary use.

N-BOC-3-(Propoxymethyl)azetidine - 1373233-10-3

Specification

CAS No. 1373233-10-3
Molecular Formula C12H23NO3
Molecular Weight 229.32
IUPAC Name tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3
Standard InChI Key GCLSVSPWOKBAEQ-UHFFFAOYSA-N
SMILES CCCOCC1CN(C1)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Basic Properties

N-BOC-3-(Propoxymethyl)azetidine, also known by its IUPAC name tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate, is a specialized chemical building block with significant potential in pharmaceutical research. The compound features a four-membered azetidine ring with two key functional groups: a BOC protecting group on the nitrogen atom and a propoxymethyl group at the carbon-3 position.

Identification Parameters

The compound possesses distinct identification parameters that allow for its precise characterization in laboratory and research settings. These parameters include its unique CAS registry number and specific molecular characteristics.

ParameterValue
CAS Number1373233-10-3
Molecular FormulaC₁₂H₂₃NO₃
Molecular Weight229.32 g/mol
SMILES NotationCCCOC[C@H]1CN(C1)C(=O)OC(C)(C)C

The chemical structure features the signature strained four-membered azetidine ring, which contributes significantly to its chemical reactivity. The propoxymethyl substituent at position 3 provides an ether linkage that influences the compound's solubility and interaction patterns with biological targets.

Structural Features

The azetidine core of this compound contributes to its unique reactivity profile due to inherent ring strain. The four-membered heterocyclic structure creates bond angles of approximately 90 degrees, deviating from the ideal tetrahedral angle of 109.5 degrees. This strained configuration results in increased reactivity compared to larger, more stable ring systems.

The BOC protecting group serves a crucial role in synthetic applications, preventing unwanted reactions at the nitrogen position while allowing for selective functionalization elsewhere in the molecule. The propoxymethyl side chain extends the molecule's reach and provides additional interaction possibilities in biological systems, potentially enhancing binding to target proteins or receptors.

Physical and Chemical Properties

The physical and chemical properties of N-BOC-3-(Propoxymethyl)azetidine influence its behavior in various reaction conditions and biological systems. Understanding these properties is essential for researchers working with this compound.

Chemical Reactivity

The chemical reactivity of N-BOC-3-(Propoxymethyl)azetidine is largely dictated by its structural features:

  • The strained azetidine ring enhances reactivity in ring-opening reactions.

  • The BOC-protected nitrogen can be selectively deprotected under acidic conditions.

  • The propoxymethyl group can participate in ether cleavage reactions under specific conditions.

  • The compound can serve as a building block in various coupling reactions.

The compound's reactivity is influenced by the ring strain present in the azetidine structure, which allows for high reactivity and enables participation in nucleophilic reactions. This characteristic makes it potentially valuable for forming covalent bonds with target proteins in pharmacological applications.

Application AreaPotential UseMechanism
Selective Estrogen Receptor ModulatorsTreatment of hormone-dependent conditionsInteraction with estrogen receptors
Enzyme InhibitorsModulation of enzymatic pathwaysCompetitive or non-competitive inhibition
Building Blocks for Drug DiscoveryCreation of diverse chemical librariesScaffold for further functionalization

Research indicates that compounds derived from azetidine structures exhibit significant biological activities. These compounds have been explored for their potential as selective estrogen receptor modulators and in the treatment of various diseases due to their ability to interact with biological targets.

Structure-Activity Relationships

Key Structural Elements

The primary structural elements that influence the activity of N-BOC-3-(Propoxymethyl)azetidine include:

  • The four-membered azetidine ring, which provides a constrained scaffold

  • The BOC protecting group, which can be removed to reveal a reactive nitrogen

  • The propoxymethyl substituent, which extends the molecule's reach and potentially influences binding interactions

Each of these elements can be modified to tune the compound's properties and activities. For example, extending or shortening the alkoxy chain could alter lipophilicity and binding characteristics.

Comparison with Related Compounds

Comparing N-BOC-3-(Propoxymethyl)azetidine with related structures provides insights into the impact of structural modifications on activity.

CompoundStructural DifferencePotential Impact on Activity
N-BOC-3-(Ethoxymethyl)azetidineShorter alkoxy chain (ethoxy vs. propoxy)May decrease lipophilicity; altered binding profile
N-BOC-3-(Butoxymethyl)azetidineLonger alkoxy chain (butoxy vs. propoxy)May increase lipophilicity; potentially increased membrane permeability
N-BOC-3-MethylazetidineLacks the alkoxymethyl groupReduced size and hydrogen bonding capacity; altered selectivity

Current Research and Applications

Current research involving N-BOC-3-(Propoxymethyl)azetidine spans various fields in chemistry and pharmaceutical science. Its unique structure makes it valuable for diverse applications.

Flow Chemistry Applications

One notable application of N-BOC-3-(Propoxymethyl)azetidine is in the development of continuous flow synthesis methods for azetines and azetidines. This approach offers significant advantages over traditional batch processing, particularly in handling lithiated intermediates at higher temperatures. Flow chemistry enables:

  • Improved reaction control

  • Enhanced safety profiles for hazardous intermediates

  • Potential for scale-up without compromising yield or purity

  • Reduced reaction times and resource consumption

These advantages make flow chemistry an attractive approach for synthesizing N-BOC-3-(Propoxymethyl)azetidine and related compounds, particularly for pharmaceutical research and development.

Pharmaceutical Research

In pharmaceutical research, N-BOC-3-(Propoxymethyl)azetidine serves as a valuable building block for creating novel drug candidates. The patent literature suggests potential applications in compounds related to selective estrogen receptor modulators , indicating active research in this area.

The compound's utility extends to:

  • Fragment-based drug design

  • Structure-activity relationship studies

  • Development of chemical probes for biological systems

  • Creation of focused chemical libraries for drug discovery

Researchers continue to explore the potential of this compound and its derivatives in addressing unmet medical needs across various therapeutic areas.

Safety MeasureImplementation
Personal Protective EquipmentUse appropriate gloves, lab coat, and eye protection
VentilationHandle in a well-ventilated area or fume hood
StorageStore in tightly closed containers in a cool, dry place
Spill ResponseAbsorb spills with inert material and dispose of according to regulations
Waste DisposalFollow institutional and local regulations for chemical waste disposal

These guidelines align with standard practices for handling research chemicals and should be supplemented with institution-specific safety protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator